(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is a synthetic organic compound identified as a potential glucosylceramide synthase (GCS) inhibitor. [] GCS is a key enzyme involved in the synthesis of glucosylceramide, a type of glycosphingolipid. [] This compound is being investigated for its potential use in treating glycosphingolipid storage diseases, particularly those with central nervous system (CNS) manifestations. []
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is based on modifications of the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore. [] The modifications focus on the carboxamide N-acyl group and aim to reduce the total polar surface area and the number of rotatable bonds. [] This process results in a compound with comparable GCS inhibitory activity to other inhibitors like eliglustat tartrate but with improved brain penetration due to reduced P-glycoprotein (MDR1) recognition. []
While a detailed molecular structure analysis is not explicitly provided in the available papers, the modifications made to the PDMP pharmacophore during the synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone suggest a structure designed for specific interactions with the GCS enzyme and for reduced recognition by the MDR1 transporter. []
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone functions by inhibiting GCS. [] By inhibiting this enzyme, the compound disrupts the synthesis of glucosylceramide. [] This mechanism is particularly relevant for treating glycosphingolipid storage diseases, where the accumulation of glucosylceramide and other glycosphingolipids in cells and tissues leads to various health problems. []
The primary application of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone, as identified in the provided research, is its potential as a therapeutic agent for glycosphingolipid storage diseases. [] Specifically, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating diseases with CNS involvement, addressing a significant limitation of current treatments like eliglustat tartrate. []
In a study on mice, intraperitoneal administration of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone resulted in a significant dose-dependent reduction in brain glucosylceramide content. [] This finding supports its potential for treating neurological manifestations of these diseases. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0